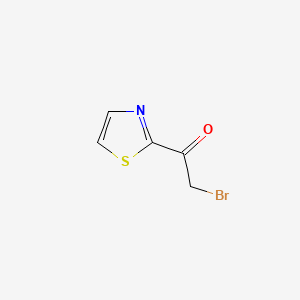

2-Bromo-1-(thiazol-2-yl)ethanone

描述

Significance of Thiazole-Containing Scaffolds in Medicinal Chemistry and Organic Synthesis

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and organic synthesis. nih.govtandfonline.comeurekaselect.com This structural motif is present in numerous natural products and synthetic compounds with a broad spectrum of biological activities. nih.govnih.govrsc.org The versatility of the thiazole scaffold allows for diverse substitutions, enabling the fine-tuning of a molecule's physicochemical properties and biological functions. ijarsct.co.injetir.org Consequently, thiazole derivatives are integral to the discovery of new therapeutic agents and the development of novel synthetic methodologies. tandfonline.commedmedchem.comspast.org

The journey of thiazole derivatives in the realm of medicine is marked by significant milestones. A foundational example is Vitamin B1 (Thiamine), which contains a thiazole ring and is crucial for nerve function. ijarsct.co.in The discovery of the penicillin antibiotic family, which features a reduced thiazole (thiazolidine) ring, revolutionized the treatment of bacterial infections. eurekaselect.compharmaguideline.com In subsequent years, the thiazole nucleus has been incorporated into a wide range of clinically approved drugs, including the antiretroviral ritonavir, the antifungal abafungin, and the anti-inflammatory drug meloxicam. nih.goveurekaselect.comrsc.org These examples underscore the enduring importance of the thiazole scaffold in addressing diverse medical needs. tandfonline.comjetir.orgfabad.org.tr The historical success of these compounds continues to inspire the exploration of new thiazole-based therapeutic agents. sciencescholar.usglobalresearchonline.net

α-Haloketones, characterized by a halogen atom alpha to a carbonyl group, are highly reactive and versatile building blocks in organic synthesis. nih.govmdpi.com Their bifunctional nature, possessing two electrophilic sites, allows them to react with a variety of nucleophiles to construct a wide range of heterocyclic systems. nih.govwikipedia.org The presence of the halogen and carbonyl groups facilitates reactions such as nucleophilic substitution and condensation, which are fundamental to the formation of rings. fiveable.me For instance, the Hantzsch thiazole synthesis, a classic method for preparing thiazoles, relies on the reaction of an α-haloketone with a thioamide. researchgate.net This reactivity makes α-haloketones indispensable tools for synthetic chemists aiming to create complex molecular architectures, including those with therapeutic potential. mdpi.comresearchgate.netthieme-connect.com

Research Rationale for Investigating 2-Bromo-1-(thiazol-2-yl)ethanone

The scientific inquiry into this compound is driven by its unique molecular architecture, which combines two highly valuable chemical motifs. This strategic combination offers a powerful platform for the synthesis of novel compounds with potentially significant applications.

The compound this compound serves as a molecular bridge, uniting the biologically significant thiazole ring with the synthetically versatile α-bromoethanone moiety. ijarsct.co.injetir.org The thiazole component provides a scaffold known for its diverse pharmacological activities, while the α-bromoethanone portion introduces a reactive handle for further chemical modifications. ijarsct.co.innih.gov This fusion creates a molecule that is pre-functionalized for a variety of chemical transformations, making it an attractive starting material for the synthesis of more elaborate thiazole-containing structures.

The inherent reactivity of this compound makes it a valuable intermediate for a multitude of chemical reactions. researchgate.net The bromine atom can be readily displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups at the α-position. fiveable.me Furthermore, the ketone functionality can undergo reactions such as condensation, reduction, and addition. This dual reactivity opens up numerous avenues for the synthesis of novel heterocyclic systems, including fused thiazole derivatives and other complex polycyclic structures. thieme-connect.com The ability to participate in these diverse transformations positions this compound as a key player in the construction of compound libraries for drug discovery and materials science.

Data on this compound

| Property | Value |

| IUPAC Name | 2-bromo-1-(1,3-thiazol-2-yl)ethanone sigmaaldrich.com |

| CAS Number | 3292-77-1 sigmaaldrich.comchemicalbook.comchemsigma.com |

| Molecular Formula | C5H4BrNOS sigmaaldrich.com |

| InChI Key | AQRFTRDAOYSMEA-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Storage Temperature | 2-8°C under an inert atmosphere sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(1,3-thiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-3-4(8)5-7-1-2-9-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRFTRDAOYSMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383584 | |

| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3292-77-1 | |

| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1 Thiazol 2 Yl Ethanone

Direct Bromination Approaches

The most common and straightforward method for the synthesis of 2-Bromo-1-(thiazol-2-yl)ethanone is the direct α-bromination of 1-(thiazol-2-yl)ethanone. This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group.

Bromination of 1-(thiazol-2-yl)ethanone

The direct bromination of 1-(thiazol-2-yl)ethanone, also known as 2-acetylthiazole, is a widely employed method for the synthesis of the target compound. This electrophilic substitution reaction typically proceeds via an enol or enolate intermediate.

A variety of brominating agents and reaction conditions have been utilized for the α-bromination of 1-(thiazol-2-yl)ethanone. The choice of reagent and conditions can significantly impact the yield and purity of the final product.

One common approach involves the use of elemental bromine (Br₂) in a suitable solvent. Acidic conditions are often employed to catalyze the formation of the enol intermediate, which then reacts with bromine. For instance, the bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole has been successfully carried out in an acidic medium to produce the corresponding 2-bromo-1-(thiazol-5-yl)ethanone derivative nih.gov.

Alternative and often milder brominating agents are also frequently used. N-Bromosuccinimide (NBS) is a popular choice as it is a solid and easier to handle than liquid bromine. The reaction with NBS can be initiated by light or a radical initiator, or it can be catalyzed by acids. Research has shown that NBS, in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) under microwave irradiation, can efficiently α-brominate various ketones, including heteroaromatic ketones. Dichloromethane has been identified as a suitable solvent for this transformation, leading to high yields of the monobrominated product .

Another effective brominating agent is tribromoisocyanuric acid, which has been used for the α-monohalogenation of β-keto esters in an aqueous medium nih.gov. While not directly applied to 1-(thiazol-2-yl)ethanone in the provided context, its efficacy with similar substrates suggests its potential as a viable reagent.

A summary of various reagents and conditions is presented in the table below:

| Reagent(s) | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| Bromine (Br₂) | Acidic medium | Not specified | Not specified | nih.gov |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (PTSA), Microwave irradiation, 80 °C | Dichloromethane | High | |

| Tribromoisocyanuric acid | DABCO | Aqueous medium | Good | nih.gov |

The optimization of reaction parameters such as solvent, temperature, and catalyst is crucial for maximizing the yield of this compound while minimizing the formation of byproducts, such as dibrominated species.

Studies on the α-bromination of acetophenone with NBS have demonstrated the significant influence of the solvent and temperature on the reaction outcome. For instance, in the presence of PTSA and under microwave irradiation, dichloromethane was found to be the optimal solvent, affording a 95% yield of α-bromoacetophenone at 80°C. Other solvents like acetonitrile, diethyl ether, THF, and n-hexane resulted in significantly lower yields .

The choice of catalyst also plays a critical role. While acidic catalysts like PTSA are effective, other catalysts have been explored. For example, KH₂PO₄ has been reported as a novel, recyclable catalyst for the regioselective monobromination of aralkyl ketones using NBS in ethanol (B145695) at reflux temperature, providing excellent isolated yields acgpubs.org.

The mode of addition of the brominating agent can also affect selectivity. Portion-wise addition of NBS has been shown to improve the yields of monobrominated products by maintaining a controlled concentration of the bromonium ion in the reaction mixture acgpubs.org.

The following table summarizes the optimization of reaction parameters for the α-bromination of ketones, which can be extrapolated to the synthesis of this compound:

| Parameter | Variation | Observation | Reference |

| Solvent | Dichloromethane vs. CH₃CN, Et₂O, THF, n-hexane | Dichloromethane gave the highest yield (95%) | |

| Temperature | 80 °C vs. lower or higher temperatures | 80 °C was optimal for yield | |

| Catalyst | PTSA (10 mol%) | Essential for the reaction to proceed | |

| Catalyst | KH₂PO₄ | Effective for regioselective monobromination | acgpubs.org |

| Reagent Addition | Portion-wise vs. one-time addition of NBS | Portion-wise addition improved yield of monobrominated product | acgpubs.org |

Alternative Brominating Agents and Catalytic Systems

Beyond elemental bromine and NBS, other brominating agents have been developed. For instance, 4,4-dibromo-2,6-di-tert-butyl-cyclohexa-2,5-dienone has been used as a brominating agent in organocatalytic enantioselective α-bromination of aldehydes nih.gov.

In the realm of catalytic systems, organocatalysis has emerged as a powerful tool for enantioselective α-halogenation. C₂-symmetric diphenylpyrrolidine and imidazolidinone catalysts have been successfully employed for the enantioselective α-bromination of aldehydes and ketones, respectively, achieving high enantiomeric excesses researchgate.netnih.govrsc.org. While direct application to 1-(thiazol-2-yl)ethanone is not detailed in the provided results, these catalytic systems represent a promising avenue for the asymmetric synthesis of chiral this compound derivatives.

Indirect Synthetic Routes

Indirect methods for the synthesis of this compound involve the construction of the thiazole (B1198619) ring itself with the desired bromoacetyl substituent already incorporated or introduced in a subsequent step.

Ring-Closing Reactions Involving Thiazole Precursors and Brominated Intermediates

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings. nih.govsynarchive.comscribd.com This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of synthesizing this compound, this would conceptually involve a brominated thioamide and a suitable ketone, or more practically, the synthesis of a different thiazole that can be subsequently converted to the target molecule.

A more direct application of a ring-closing strategy would involve a precursor that already contains the bromoacetyl moiety. For instance, a reaction between a brominated thioester and an appropriate amine-containing precursor could potentially lead to the formation of the thiazole ring with the desired side chain. However, specific examples of this direct approach for the synthesis of this compound are not prevalent in the literature.

The Hantzsch synthesis remains a cornerstone of thiazole chemistry, and its modifications continue to be explored. For example, a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles has been developed through the reaction of α-oxothioamides and α-bromoketones synarchive.com. This demonstrates the ongoing utility of ring-closing reactions in accessing functionalized thiazoles.

A Brønsted acid-promoted ring-opening and annulation of thioamides and 2H-azirines has also been reported as a metal-free method to synthesize 2,4,5-trisubstituted thiazoles rsc.org. While not a direct route to the target compound, this illustrates the diverse strategies available for thiazole ring construction.

Functional Group Interconversions on Existing Thiazole Rings

One of the most direct methods for the synthesis of this compound involves the functional group interconversion of a pre-existing thiazole derivative. A common precursor for this transformation is 2-acetylthiazole. The α-bromination of the acetyl group is a well-established reaction in organic chemistry.

A specific method for the synthesis of this compound from 1-(thiazol-2-yl)ethanone (also known as 2-acetylthiazole) has been reported. This process utilizes phenyltrimethylammonium tribromide as the brominating agent in anhydrous tetrahydrofuran (THF). The reaction proceeds at a slightly elevated temperature to afford the desired product in high yield. nih.gov

The key transformation is the selective bromination at the carbon atom adjacent to the carbonyl group. The reaction mechanism typically involves the formation of an enol or enolate intermediate, which then attacks the electrophilic bromine source.

Table 1: Synthesis of this compound via Bromination of 2-Acetylthiazole

| Starting Material | Brominating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(Thiazol-2-yl)ethanone | Phenyltrimethylammonium tribromide | Anhydrous THF | 35 °C, 3 hours | 88 | nih.gov |

Green Chemistry Approaches in the Synthesis of this compound Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve safety. These approaches focus on the use of alternative energy sources, environmentally benign solvents, and catalytic methods.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles. In the context of synthesizing analogues of this compound, microwave-assisted α-bromination of heteroaryl ketones offers a green alternative to conventional heating methods.

For instance, the microwave-assisted bromination of various aralkyl ketones using N-bromosuccinimide (NBS) under solvent-free and catalyst-free conditions has been reported to be highly efficient. This method provides excellent yields of the corresponding α-bromo ketones in very short reaction times. While this has not been specifically reported for 2-acetylthiazole, the methodology is applicable to a wide range of ketones and represents a promising green route for the synthesis of its bromo-derivative.

Table 2: Microwave-Assisted α-Bromination of Ketone Analogues

| Substrate | Brominating Agent | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | NBS | Microwave (CEM Discover), Solvent-free, Catalyst-free | 2 min | 95 | General methodology |

| 4-Methylacetophenone | NBS | Microwave (CEM Discover), Solvent-free, Catalyst-free | 3 min | 92 | General methodology |

| 4-Methoxyacetophenone | NBS | Microwave (CEM Discover), Solvent-free, Catalyst-free | 2.5 min | 94 | General methodology |

The use of volatile organic solvents (VOCs) in chemical synthesis is a major environmental concern. Consequently, the development of solvent-free reactions or the use of environmentally benign solvents like water or ionic liquids is a key area of green chemistry research.

The α-bromination of ketones with N-bromosuccinimide (NBS) can be carried out under solvent-free conditions, often with catalytic amounts of an acid or base. This approach not only reduces solvent waste but can also lead to simpler work-up procedures. For example, the regioselective α-bromination of ketones with NBS and a catalytic amount of p-toluenesulfonic acid has been shown to be effective under solvent-free conditions.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The H2O2–HBr system in water has been used for the bromination of ketones, offering an environmentally friendly alternative to traditional methods that use hazardous brominating agents and organic solvents.

Ionic liquids (ILs) are another class of green solvents that have gained attention due to their low vapor pressure, thermal stability, and recyclability. The α-bromination of ketones with NBS has been successfully carried out in ionic liquids like [bmim]PF6, with the ionic liquid being recyclable for several runs without a significant loss in product yield. semanticscholar.org

Table 3: α-Bromination of Ketones in Green Solvent Systems

| Substrate | Brominating System | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetophenone | NBS / p-TsOH (cat.) | Solvent-free | Room Temperature | High | General methodology |

| Various ketones | H2O2 / HBr | Water | Room Temperature | 69-97 | General methodology |

| Acetophenone | NBS / p-TsOH (cat.) | [bmim]PF6 | Room Temperature | 95 | semanticscholar.org |

The use of catalysts can significantly improve the efficiency and selectivity of chemical reactions, often under milder conditions and with lower waste generation. In the context of α-bromination of ketones, various catalytic systems have been developed to replace stoichiometric reagents.

For instance, ammonium acetate has been shown to be an effective catalyst for the α-bromination of ketones using N-bromosuccinimide (NBS). This method is mild and provides good yields of the desired products. Other catalytic systems, such as those based on metal salts or organocatalysts, are also being explored to enhance the green credentials of this important transformation. The development of highly selective catalysts is crucial to avoid side reactions, such as polybromination or aromatic ring bromination, which can be an issue with heteroaromatic ketones.

Scale-Up Considerations and Industrial Production Methods

The transition of a synthetic route from the laboratory to an industrial scale presents numerous challenges, including reaction safety, process control, cost-effectiveness, and environmental impact. The industrial production of this compound, or similar α-bromo ketones, requires careful consideration of these factors.

A major safety concern in large-scale bromination reactions is the handling of hazardous and corrosive reagents like elemental bromine. The generation of hydrogen bromide (HBr) as a byproduct also needs to be managed. To mitigate these risks, industrial processes often favor the use of alternative brominating agents like N-bromosuccinimide or employ in-situ generation of bromine.

Continuous flow chemistry is increasingly being adopted for the industrial synthesis of fine chemicals as it offers significant advantages in terms of safety, heat and mass transfer, and process control compared to traditional batch reactors. The α-bromination of ketones has been successfully demonstrated in continuous flow systems, allowing for precise control of reaction parameters and minimizing the inventory of hazardous materials at any given time. This approach can lead to higher yields, improved selectivity, and a safer manufacturing process. For instance, the α-bromination of acetophenone has been optimized and scaled up using a continuous flow microreactor, demonstrating the feasibility of this technology for industrial production.

The choice of solvent is another critical factor in industrial production. While laboratory-scale syntheses may use a variety of solvents, industrial processes often favor those that are less hazardous, easily recoverable, and have a lower environmental impact. Water, where feasible, or recyclable organic solvents are preferred.

Finally, process optimization is key to ensuring the economic viability of industrial production. This includes maximizing the yield and purity of the product, minimizing reaction times, and developing efficient work-up and purification procedures. The development of robust and scalable crystallization methods is often crucial for obtaining the final product with the required quality specifications.

Reactivity and Transformational Chemistry of 2 Bromo 1 Thiazol 2 Yl Ethanone

Nucleophilic Substitution Reactions at the α-Bromo-carbonyl Center

The presence of a bromine atom alpha to a carbonyl group makes the carbon atom highly susceptible to attack by nucleophiles. The bromine atom acts as a good leaving group, facilitating a wide range of substitution reactions.

Reactions with Nitrogen Nucleophiles (e.g., Amines, Thioureas, Hydrazines)

2-Bromo-1-(thiazol-2-yl)ethanone readily reacts with a variety of nitrogen-containing nucleophiles, leading to the formation of diverse and medicinally important heterocyclic scaffolds. These reactions are fundamental in the construction of complex molecules containing the thiazole (B1198619) nucleus.

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. In this reaction, an α-haloketone, such as this compound, condenses with a thioamide-containing compound. organic-chemistry.orgmdpi.comijper.org This reaction can be carried out with thiourea (B124793), substituted thioureas, and thioamides to yield 2-aminothiazoles, 2-(substituted amino)thiazoles, and 2,4-disubstituted thiazoles, respectively. organic-chemistry.orgnih.gov

The reaction of this compound with thiourea derivatives is a cornerstone for creating complex thiazole-containing structures. For instance, the condensation of various 2-bromo-1-phenylethanone derivatives with thiosemicarbazide (B42300) can produce a range of substituted 4-phenyl-1,3-thiazole derivatives. asianpubs.orgresearchgate.net The versatility of this synthesis is further demonstrated by the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with thioamide derivatives in refluxing ethanol (B145695) with triethylamine, which affords 4-pyrazolylthiazoles in good yields. cu.edu.egresearchgate.net Similarly, reaction with thiourea derivatives under these conditions yields 2-amino-4-pyrazolylthiazoles. cu.edu.eg

The reaction conditions for the Hantzsch synthesis can vary, with some reactions proceeding efficiently at room temperature in ethanol, while others require heating. nih.gov The use of microwave irradiation has also been reported as a sustainable method to accelerate the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives from related starting materials. researchgate.net

Table 1: Examples of Hantzsch Thiazole Synthesis with this compound Analogues

| α-Haloketone | Nitrogen Nucleophile | Product | Reaction Conditions | Yield | Reference |

| 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | Thioamide derivatives | 4-Pyrazolylthiazoles | Refluxing EtOH, TEA | Good | cu.edu.egresearchgate.net |

| 2-Bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | Thiourea derivatives | 2-Amino-4-pyrazolylthiazoles | Refluxing EtOH, TEA | Good | cu.edu.eg |

| 2-Bromo-1-phenylethanone derivatives | Thiosemicarbazide | Substituted 4-phenyl-1,3-thiazole derivatives | Ethanol, Room Temperature | - | asianpubs.orgresearchgate.net |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and substituted benzaldehydes | Substituted Hantzsch thiazole derivatives | Ethanol/water, 65°C or ultrasonic irradiation | 79-90% | mdpi.com |

| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 2-Aminothiazole (B372263) | Dithiazole derivative | Ethanol, Reflux | - | nih.gov |

The reaction of this compound with 2-aminothiazole derivatives is a key step in the synthesis of the fused heterocyclic system, imidazo[2,1-b]thiazole. amazonaws.com This scaffold is of significant interest in medicinal chemistry. The synthesis involves the initial nucleophilic attack of the amino group of the 2-aminothiazole on the α-bromo carbon of the ethanone (B97240), followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. researchgate.netamazonaws.com

For example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with 2-aminothiazole in refluxing ethanol yields a dithiazole which can be a precursor to more complex systems. nih.gov The synthesis of various imidazo[2,1-b]thiazole derivatives can be achieved by reacting 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones. researchgate.net A one-pot synthesis of imidazo[2,1-b]thiazoles has also been developed using a Groebke–Blackburn–Bienaymé reaction. mdpi.com

This compound and its analogues can serve as building blocks for the synthesis of pyrazole (B372694) derivatives. The reaction of 2-(benzothiazol-2-yl)-1-bromo-1,2-ethanedione-1-arylhydrazones with nucleophiles like the sodium salt of malononitrile (B47326) leads to the formation of aminopyrazolecarbonitriles, which can be further cyclized to pyrazolo[3,4-d]pyridazine and pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net

Furthermore, the reaction of these bromo-ethanedione-arylhydrazones with acetylacetone, dibenzoylmethane, and benzoylacetonitrile (B15868) affords corresponding pyrazole derivatives. researchgate.net Another route to pyrazole-thiazole hybrids involves the Hantzsch reaction between a thiosemicarbazone and a 2-bromo-1-phenylethanone derivative. researchgate.net A one-pot synthesis of 4-arylidene-3-methyl-1-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]-1H-pyrazol-5(4H)-ones has been reported by reacting 3-(2-bromoacetyl)coumarin derivatives, thiosemicarbazide, ethyl acetoacetate, and substituted aryl aldehydes. hilarispublisher.com

The bromine atom in this compound can be displaced by sulfur nucleophiles to form thioethers. For instance, reaction with thiols would lead to the formation of a new carbon-sulfur bond, replacing the carbon-bromine bond. While the primary focus of many studies is on the formation of heterocyclic rings, the potential for forming simple thioethers exists. A notable reaction involves the interaction with 2-aminothiophenol, which leads to the formation of 5-(4H-benzo[b] amazonaws.comresearchgate.netthiazin-3-yl)-N,4-dimethylthiazol-2-amine via an initial thioether linkage followed by cyclization. nih.gov

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

The α-bromo-carbonyl center of this compound is also reactive towards oxygen nucleophiles, although this class of reaction is less frequently reported in the literature compared to reactions with nitrogen nucleophiles. The bromine atom can be substituted by alkoxides or phenoxides to form α-alkoxy or α-aryloxy ketones, respectively. These reactions would typically be carried out under basic conditions to deprotonate the alcohol or phenol, thus generating the required nucleophile. Specific examples of the reaction of this compound with alcohols or phenols are not extensively detailed in the provided search results, suggesting this may be a less common transformation for this particular substrate in the context of the available literature.

Reactions with Sulfur Nucleophiles (e.g., Thiols, Thioamides)

The electrophilic nature of the carbon atom bearing the bromine in this compound makes it highly susceptible to nucleophilic attack by sulfur-containing reagents. This reactivity is fundamental to the construction of a variety of sulfur-containing heterocyclic compounds.

Reactions with thiols and thioamides proceed via nucleophilic substitution, where the sulfur atom displaces the bromide ion. For instance, the reaction with thiourea or its derivatives is a classic method for the synthesis of aminothiazoles. Similarly, reaction with thioamides can lead to the formation of substituted thiazolyl-thiazole systems. These reactions are often carried out in a suitable solvent like ethanol or acetone, sometimes with the addition of a base to facilitate the reaction.

A notable application involves the reaction with thiocarbamide or benzenecarbothioamide. The cyclocondensation of the α-bromoacyl derivative with these thioamides leads to the formation of 2,5-disubstituted thiazole derivatives. nih.gov The reaction conditions can be tuned, for example, by performing the reaction in acetic acid at elevated temperatures or in refluxing acetone, to achieve the desired products. nih.gov

| Reactant | Product Type | Reaction Conditions | Reference |

| Thiocarbamide | 2-Amino-5-(thiazol-2-yl)thiazole | Acetic acid, 60 °C | nih.gov |

| Benzenecarbothioamide | 2-Phenyl-5-(thiazol-2-yl)thiazole | Refluxing acetone | nih.gov |

| Thiols | Thioether | Base, organic solvent |

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound offers several pathways to achieve this, enabling the construction of more complex molecular scaffolds.

Knoevenagel Condensations and Related Reactions

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.org While the primary carbonyl group in this compound can potentially participate in such reactions, the high reactivity of the α-bromo position often leads to competing side reactions. However, derivatives of this compound, where the bromine has been substituted, can undergo Knoevenagel-type condensations.

For instance, the condensation of a thiazole-containing aldehyde with an active methylene compound like 2,4-thiazolidinedione (B21345) can be facilitated by various catalysts. researchgate.net This reaction typically yields an α,β-unsaturated ketone, which is a valuable intermediate for further synthetic transformations. wikipedia.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the activating groups, can lead to condensation with concomitant decarboxylation. wikipedia.orgorganic-chemistry.org

Reactions Involving Enolate Formation

The protons on the carbon adjacent to the carbonyl group (the α-carbon) in this compound are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. However, the presence of the α-bromo substituent complicates simple enolate chemistry, often favoring Favorskii-type rearrangements or other pathways.

In more controlled scenarios, the enolate or its equivalent can be reacted with various electrophiles. For example, lithiation of related thiazole derivatives using strong bases like lithium diisopropylamide (LDA) allows for the introduction of functional groups at specific positions. researchgate.net The resulting lithium derivatives can then be treated with electrophiles to form new C-C bonds. researchgate.net

Reduction and Oxidation Reactions

The thiazole ring and the ketone functionality in this compound can undergo both reduction and oxidation reactions, providing access to a different set of derivatives.

Reduction of the ketone group can be achieved using various reducing agents to yield the corresponding alcohol, 2-bromo-1-(thiazol-2-yl)ethanol. Further reduction can potentially affect the thiazole ring, leading to thiazolidine (B150603) derivatives.

Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones. More interestingly, the oxidation of related thiazol-2-ylmethanols under hydrolytic conditions has been shown to yield the corresponding ketone, suggesting a potential synthetic route back to the ketone functionality from the alcohol. researchgate.net This unusual oxidation is proposed to proceed through a thiazoline (B8809763) intermediate. researchgate.net

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems in a single step. wikipedia.org While this compound itself is not a typical diene or dienophile, its derivatives can be employed in such reactions.

For example, a [2+2] cycloaddition has been reported where an in-situ generated allene, derived from a related thiazoline compound, reacts with an α,β-unsaturated methyl ester. nih.gov This intramolecular cycloaddition leads to the formation of cyclobutane-fused thiazolino-2-pyridones. nih.gov Annulation strategies, which involve the formation of a new ring onto an existing one, are also prevalent. chim.it These can be based on 1,6-addition reactions to suitable precursors. chim.it Furthermore, [3+2] cycloaddition reactions of thiazolium salts with electron-deficient partners can provide access to enantioenriched hydropyrrolo-thiazoles. rsc.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The bromine atom on the thiazole ring of derivatives of this compound, or a bromine introduced at another position on the ring, can participate in these powerful transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For instance, the Suzuki coupling of 2'-bromo-2-aryl benzothiazoles has been used to synthesize potent and selective COX-2 inhibitors. nih.gov The reaction of 4-bromo-2,4'-bithiazoles with various halides via a Miyaura Borylation Suzuki-Miyaura Coupling (BSC) sequence has also been reported. rsc.org

The Sonogashira coupling reaction provides a direct route to couple terminal alkynes with aryl or vinyl halides, employing a palladium catalyst and a copper co-catalyst. wikipedia.orggold-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes. gold-chemistry.org The reaction is typically carried out under mild, basic conditions. wikipedia.org While direct Sonogashira coupling on this compound at the brominated carbon is not typical, a bromo-substituted thiazole ring can readily undergo this reaction. For example, the coupling of a terminal alkyne with a brominated thiazole derivative would lead to an alkynylthiazole, a valuable scaffold in medicinal chemistry and materials science. libretexts.org

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Aryl/vinyl halide, Organoboron compound | Palladium catalyst | Biaryl, etc. | nih.gov |

| Sonogashira | Aryl/vinyl halide, Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst | Aryl/vinyl alkyne | wikipedia.orggold-chemistry.org |

Modifications of the Thiazole Ring via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the bromine atom on the thiazole ring of this compound is not explicitly mentioned in all contexts, the principles of these reactions are widely applied to bromo-substituted heterocyclic systems. These methods offer a direct pathway to introduce a variety of substituents onto the thiazole core, significantly expanding its molecular diversity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For a bromo-thiazole derivative, this reaction would enable the introduction of aryl, heteroaryl, alkyl, or alkenyl groups. nih.govresearchgate.net The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupled Product Type | Ref |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-90 | Aryl, Heteroaryl | nih.govnih.gov |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | Aryl | nih.gov |

| CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 80 | Benzyl, Alkyl, Aryl | nih.gov |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgbeilstein-journals.org This palladium-catalyzed process is a key method for the vinylation of aromatic rings. nih.gov In the context of a bromo-thiazole, the Heck reaction would allow for the attachment of various substituted vinyl groups. The catalytic cycle typically involves oxidative addition of the palladium catalyst to the bromo-thiazole, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the vinylated thiazole product. libretexts.org

Table 2: Representative Conditions for Heck Reaction of Bromo-Heterocycles

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupled Product Type | Ref |

| Pd(OAc)₂ / PPh₃ | TEA | Silica Gel (Ball Milling) | N/A | Vinyl | beilstein-journals.orgnih.gov |

| Pd(OAc)₂ / P(p-tol)₃ | DBU | DMF | 130 | Vinyl | organic-chemistry.org |

| Pd(L-proline)₂ | N/A | Water (Microwave) | N/A | Vinyl | organic-chemistry.org |

Sonogashira Coupling

The Sonogashira coupling reaction is the most direct method for creating C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. beilstein-journals.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.govresearchgate.net This reaction would enable the alkynylation of the thiazole ring, introducing a carbon-carbon triple bond, which is a versatile functional group for further transformations. soton.ac.ukresearchgate.net

Table 3: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles

| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Coupled Product Type | Ref |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp | Alkynyl | nih.gov |

| Pd(OAc)₂ / P(p-tol)₃ | DBU | N/A | 80 | Alkynyl | beilstein-journals.org |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | Alkynyl | researchgate.net |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. nih.govresearchgate.net Applying this to a bromo-thiazole derivative would allow for the introduction of primary or secondary amines directly onto the thiazole ring. rsc.org The mechanism involves oxidative addition of palladium to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the catalyst. libretexts.org

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupled Product Type | Ref |

| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 70-100 | Aryl/Alkyl Amines | wikipedia.org |

| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | Aryl Amines | researchgate.net |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | Primary Amines | nih.gov |

Mechanism of Action in Chemical Transformations

The reactivity of this compound is governed by its two distinct electrophilic centers: the carbon atom bearing the bromine in the ethanone side chain (an α-haloketone) and the carbon atom of the thiazole ring attached to the bromine atom.

Mechanism in Nucleophilic Substitution

The α-bromoketone functionality is a potent electrophile. The electron-withdrawing nature of the adjacent carbonyl group enhances the reactivity of the C-Br bond towards nucleophilic attack. Nucleophiles, such as amines, thiols, or alkoxides, can readily displace the bromide ion via an Sₙ2 mechanism. This reaction is fundamental to the use of this compound as a building block for constructing more complex heterocyclic systems, such as thiazolidines or other fused ring structures.

Mechanism in Cross-Coupling Transformations

In palladium-catalyzed cross-coupling reactions, the mechanism centers on the C-Br bond of the thiazole ring. The generally accepted catalytic cycle for these transformations (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) involves three principal steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiazole ring. This step forms a Pd(II) intermediate, which is a key organopalladium species in the cycle. libretexts.org

Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck):

In a Suzuki reaction, the organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. wikipedia.org

In a Heck reaction, the alkene coordinates to the palladium center and then inserts into the Pd-C bond. libretexts.org

In a Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and copper(I) salt, undergoes transmetalation with the Pd(II) complex. beilstein-journals.org

In a Buchwald-Hartwig reaction, the amine coordinates to the palladium, and after deprotonation, forms a palladium-amido complex. libretexts.org

Reductive Elimination: This is the final step where the two organic ligands on the palladium center couple and are expelled as the final product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

The chemoselectivity between the two reactive sites—the α-bromoketone and the bromo-thiazole—can often be controlled by the choice of reaction conditions, catalyst, and reagents, allowing for the targeted functionalization of either part of the molecule.

Spectroscopic and Analytical Characterization of 2 Bromo 1 Thiazol 2 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of 2-bromo-1-(thiazol-2-yl)ethanone and its analogs. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, as well as employing advanced NMR techniques, a comprehensive understanding of the molecular structure can be achieved.

The ¹H NMR spectrum of this compound and its derivatives provides valuable information about the electronic environment of the protons. The thiazole (B1198619) ring protons typically appear in the aromatic region of the spectrum. For instance, in 2-aminothiazole (B372263) derivatives, the two aromatic protons on the thiazole ring show as doublets with a coupling constant of approximately 4.6 Hz. excli.de

The methylene (B1212753) protons (CH₂) adjacent to the bromine atom in the ethanone (B97240) moiety are significantly deshielded due to the electronegativity of the bromine atom and the carbonyl group. This results in a characteristic singlet or, if coupled to other protons, a multiplet in the downfield region of the spectrum, often between δ 4.5 and 5.5 ppm. For example, in 2-bromo-1-(p-tolyl)ethanone, the methylene protons appear as a singlet at 4.46 ppm. rsc.org Similarly, the methylene protons in 2-bromo-1-(4-bromophenyl)ethanone are observed as a singlet at 4.12 ppm. rsc.org

The chemical shifts of the thiazole ring protons are influenced by the nature and position of substituents. Electron-withdrawing groups tend to shift the proton signals downfield, while electron-donating groups cause an upfield shift. The coupling constants between adjacent protons on the thiazole ring are typically in the range of 3-5 Hz, which is characteristic of five-membered heterocyclic rings. researchgate.net

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Protons in this compound and Related Structures

| Compound | Thiazole H-4 | Thiazole H-5 | -CH₂Br | Reference |

| 2-Bromo-1-(thiazol-4-yl)ethanone | - | 8.3 (s) | 4.5 (s) | bldpharm.com |

| 2-Bromo-1-(2-bromo-1,3-thiazol-5-yl)ethanone | 7.0-8.5 (s) | - | 4.5-5.5 (q) | |

| 4-bromo-N-(thiazol-2-yl)benzenesulfonamide | 6.86 (d, J=4.6 Hz) | 7.28 (d, J=4.6 Hz) | - | excli.de |

| 4-cyano-N-(thiazol-2-yl)benzenesulfonamide | 6.90 (d, J=4.6 Hz) | 7.30 (d, J=4.6 Hz) | - | excli.de |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ethanone group is typically observed in the highly deshielded region of the spectrum, generally between 180 and 200 ppm. For example, the carbonyl carbon in 2-bromo-1-(m-tolyl)ethanone (B1277502) appears at 191.4 ppm. rsc.org

The carbon atoms of the thiazole ring resonate in the aromatic region, typically between 110 and 170 ppm. oregonstate.edulibretexts.org The chemical shifts are sensitive to the substitution pattern on the ring. The carbon atom attached to the bromine (C-Br) is influenced by the halogen's electronegativity and is generally found in the range of 30-40 ppm. rsc.org For instance, the CH₂Br carbon in 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone is observed at 30.3 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Analogs

| Compound | C=O | Thiazole C2 | Thiazole C4 | Thiazole C5 | -CH₂Br | Reference |

| 2-bromo-1-(m-tolyl)ethanone | 191.4 | - | - | - | 31.1 | rsc.org |

| 2-bromo-1-(4-bromophenyl)ethanone | 190.4 | - | - | - | 30.4 | rsc.org |

| 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone | 190.4 | - | - | - | 30.3 | rsc.org |

| 4-cyano-N-(thiazol-2-yl)benzenesulfonamide | - | 169.3 | 109.0 | 138.9 | - | excli.de |

To unambiguously assign all proton and carbon signals, especially for more complex derivatives, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons, while HSQC spectra correlate directly bonded proton and carbon atoms. bas.bg

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. bas.bg For instance, a DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. These techniques are invaluable for confirming the structural assignments made from 1D NMR data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. This is particularly useful for confirming the elemental composition of newly synthesized compounds. For example, the HRMS data for 2,2-dibromo-1-(m-tolyl)ethanone showed a [M+Na]⁺ peak at m/z 312.8828, which corresponds to the calculated value of 312.8834 for C₉H₈Br₂O. rsc.org

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a fingerprint of the molecule's structure. For this compound, a characteristic fragmentation pattern involves the cleavage of the C-Br bond, which is relatively weak. docbrown.info This results in a prominent peak corresponding to the loss of a bromine atom (M-Br)⁺. Due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio, any fragment containing a bromine atom will appear as a pair of peaks of similar intensity, separated by two mass units. docbrown.info

Another common fragmentation pathway is the loss of a CO group from the molecular ion or from the (M-Br)⁺ fragment. The fragmentation of the thiazole ring itself can also lead to a series of characteristic smaller fragments. For its non-brominated precursor, 2-acetylthiazole, the mass spectrum shows a molecular ion peak at m/z 127. nist.govnist.gov Analysis of these fragmentation patterns allows for the detailed structural elucidation of this compound and its derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds involved. For this compound and its derivatives, IR spectroscopy is crucial for confirming the presence of the carbonyl group (C=O) and the carbon-halogen bond (C-Br).

The IR spectrum of an α-haloketone like this compound is distinguished by specific absorption bands. The electron-withdrawing effect of the bromine atom adjacent to the carbonyl group influences the frequency of the carbonyl stretch. Generally, this results in a shift of the C=O stretching band to a higher wavenumber compared to a simple alkyl ketone. libretexts.org

In addition to the carbonyl and C-Br stretches, the spectra of these compounds will also show characteristic absorptions for the thiazole ring. These include C=N and C=C stretching vibrations within the aromatic ring. nih.govresearchgate.net For instance, in a related benzothiazolyl-coumarin hybrid, C=N stretching was observed at 1554 cm⁻¹ and C=C stretching at 1591 and 1476 cm⁻¹. nih.gov

Below is a table summarizing the typical IR absorption frequencies for the key functional groups in α-bromoketones and thiazole derivatives.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Notes |

| Carbonyl (C=O) | Stretch | 1705 - 1725 | The electronegative bromine on the α-carbon shifts the frequency higher than in simple ketones. |

| Carbon-Bromine (C-Br) | Stretch | 500 - 600 | This region can sometimes be complex and overlap with other absorptions. |

| Thiazole Ring (C=N) | Stretch | ~1550 - 1610 | Characteristic of the thiazole heterocycle. |

| Thiazole Ring (C=C) | Stretch | ~1470 - 1590 | Aromatic ring vibrations. |

This table provides generalized data based on typical values for these functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's structure and packing in the solid state.

While the specific crystal structure for this compound is not widely published, analysis of closely related thiazole derivatives provides significant insight into the expected solid-state features. nih.govnih.gov Studies on various substituted thiazoles reveal that the thiazole ring itself is generally planar. nih.gov This planarity is a consequence of the aromatic nature of the heterocyclic system. wikipedia.org

The table below presents selected crystallographic data from a related thiazole derivative, 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, to illustrate the type of structural information obtained from X-ray analysis. nih.gov

| Parameter | Value | Source |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 10.1982 (7) | nih.gov |

| b (Å) | 5.2343 (4) | nih.gov |

| c (Å) | 23.4111 (17) | nih.gov |

| β (°) | 92.937 (3) | nih.gov |

| Volume (ų) | 1248.6 (2) | nih.gov |

| Interplanar Angle (Benzothiazole/Chromene) | 6.47 (6)° | nih.gov |

This data is for the related compound 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one and serves as an example of crystallographic analysis in this class of compounds.

The structural analysis of such derivatives confirms the planarity of the ring systems and reveals short intermolecular contacts, such as S⋯O interactions, that dictate the molecular packing. nih.gov

Computational Chemistry and Modeling of 2 Bromo 1 Thiazol 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 2-Bromo-1-(thiazol-2-yl)ethanone.

The electronic structure of a molecule governs its reactivity. DFT calculations can determine the distribution of electrons, identify reactive sites, and predict various molecular properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For instance, studies on related thiazole (B1198619) derivatives, such as 2-bromo-5-nitrothiazole (B146120) and various 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives, have utilized DFT methods (e.g., B3LYP with basis sets like 6-311++G(d,p)) to calculate these parameters. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. researchgate.net The analysis of molecular electrostatic potential (MEP) maps further helps in identifying the electrophilic and nucleophilic sites within the molecule, guiding predictions about its interaction with other chemical species. researchgate.net In this compound, the bromine atom, the carbonyl group, and the thiazole ring are all expected to be key sites for chemical reactions.

Table 1: Calculated Electronic Properties of a Related Thiazole Derivative (2-Bromo-5-nitrothiazole) using DFT/B3LYP

| Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 6-31G(d,p) | -8.12 | -3.65 | 4.47 |

| 6-31+G(d,p) | -8.08 | -3.81 | 4.27 |

| 6-31++G(d,p) | -8.06 | -3.84 | 4.22 |

Data derived from studies on 2-bromo-5-nitrothiazole and is illustrative of the computational approach. researchgate.net

This compound is a key reactant in the Hantzsch thiazole synthesis, a classic method for preparing thiazole rings. mdpi.com Computational chemistry allows for the detailed analysis of the reaction mechanism, including the identification and characterization of transition states. By calculating the energy barriers associated with different reaction pathways, researchers can understand the kinetics and thermodynamics of the synthesis. researchgate.net

For the Hantzsch synthesis, theoretical studies can model the stepwise process: the initial nucleophilic attack of the thioamide on the α-haloketone, followed by cyclization and dehydration to form the thiazole ring. mdpi.comscribd.com DFT calculations can elucidate the geometry and energy of the transition states for each step, providing insights that are difficult to obtain through experimental means alone and supporting the proposed reaction mechanisms. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations can provide insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. nih.govsemanticscholar.org

In drug design, MD simulations are crucial for understanding how a ligand binds to its protein target. semanticscholar.org For example, if a derivative of this compound is designed as an enzyme inhibitor, MD simulations can model the stability of the ligand-protein complex, revealing key interactions and conformational changes that occur upon binding. nih.gov Studies on hybrid chalcone-thiazole complexes have used MD simulations to investigate their potential as DNA gyrase B inhibitors, demonstrating the utility of this approach. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing more potent and selective drugs. researchgate.netacs.org These studies correlate the chemical structure of a series of compounds with their biological activity.

Starting with the this compound scaffold, computational methods can be used to explore how different substituents on the thiazole or an attached phenyl ring affect a specific biological activity. researchgate.net QSAR models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a mathematical relationship with the observed activity. scholars.directnih.gov For instance, QSAR studies on 2,4-disubstituted thiazoles have shown that parameters like molecular connectivity indices and Kier's shape index are important for their antimicrobial activity. researchgate.net Such models can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov

Prediction of Spectroscopic Properties

Computational methods can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. DFT calculations are widely used for this purpose. researchgate.netnih.gov By calculating the theoretical chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR), and comparing them with experimental data, the structure of newly synthesized compounds can be confirmed. niscpr.res.inresearchgate.net

For this compound, DFT calculations using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can predict its ¹H and ¹³C NMR chemical shifts and its IR vibrational modes. wu.ac.th This is particularly valuable for distinguishing between potential isomers or for understanding how chemical modifications affect the spectroscopic properties of the molecule.

Table 2: Illustrative Comparison of Experimental vs. Calculated Vibrational Frequencies for a Heterocyclic Compound

| Experimental IR (cm⁻¹) | Calculated IR (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3100 | 3105 | Aromatic C-H stretch |

| 1680 | 1685 | C=O stretch |

| 1590 | 1595 | C=N stretch (thiazole) |

| 1450 | 1455 | Aromatic C=C stretch |

This table is a generalized representation based on typical results from DFT calculations on heterocyclic ketones. researchgate.netniscpr.res.in

In Silico Screening and Virtual Library Design

The scaffold of this compound serves as an excellent starting point for the design of virtual libraries of compounds. nih.gov Using combinatorial principles, a vast number of derivatives can be generated in silico by attaching various substituents at reactive positions. These virtual libraries can then be subjected to high-throughput virtual screening against a specific biological target, such as an enzyme or receptor. researchgate.net

Molecular docking is a key technique in this process, predicting the preferred binding mode and affinity of each compound in the library to the target's active site. nih.gov This approach allows for the rapid identification of potential hits from a large virtual collection, significantly reducing the time and cost associated with random experimental screening. semanticscholar.orgresearchgate.net Studies on thiazole derivatives have successfully used this approach to identify potential inhibitors for targets like COX-2 and carbonic anhydrase. researchgate.netnih.gov

Applications of 2 Bromo 1 Thiazol 2 Yl Ethanone in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems

2-Bromo-1-(thiazol-2-yl)ethanone serves as a crucial starting material for the synthesis of various complex heterocyclic systems. Its ability to react with a range of nucleophiles allows for the construction of diverse molecular architectures.

Thiazole (B1198619) Derivatives with Fused Rings

A significant application of this compound is in the synthesis of thiazole derivatives with fused rings. These fused systems are of great interest due to their prevalence in pharmacologically active compounds. The Hantzsch thiazole synthesis, a classic reaction involving the condensation of an α-haloketone with a thioamide, is a primary method for constructing the thiazole ring. youtube.comnih.govsynarchive.com By employing this compound in this reaction, chemists can readily introduce a pre-formed thiazole moiety, which can then be elaborated into more complex fused structures.

For instance, the reaction of this compound with various thiourea (B124793) derivatives leads to the formation of 2-aminothiazole (B372263) compounds. nih.govmdpi.com These intermediates can undergo further cyclization reactions to yield fused systems like thiazolo[3,2-a]pyrimidines and imidazo[2,1-b]thiazoles. researchgate.netijnc.irnih.gov The synthesis of thiazolo[3,2-a]pyrimidines often involves the condensation of pyrimidine-2-thiones with this compound. researchgate.net Similarly, imidazo[2,1-b]thiazole (B1210989) derivatives can be prepared by reacting 2-aminothiazoles with α-bromo ketones, including this compound itself, leading to the fusion of an imidazole ring onto the thiazole core. nih.govresearchgate.netelectronicsandbooks.com

The reaction conditions for these syntheses can be varied to optimize yields and selectivity. For example, microwave-assisted green synthesis has been employed for the preparation of imidazo[2,1-b]thiazole derivatives, offering an efficient and environmentally friendly approach. researchgate.net

Table 1: Examples of Fused Heterocyclic Systems Synthesized from this compound

| Fused System | Precursors | Key Reaction Type |

| Thiazolo[3,2-a]pyrimidine | This compound, Pyrimidine-2-thione | Condensation/Cyclization |

| Imidazo[2,1-b]thiazole | This compound, 2-Aminothiazole | Condensation/Cyclization |

Hybrid Molecules Incorporating Thiazole and Other Bioactive Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. nih.govresearchgate.net this compound is an excellent tool for creating such hybrid molecules, where the thiazole ring is linked to other bioactive scaffolds. nih.govresearchgate.netnih.gov

This approach has been used to synthesize a variety of hybrid molecules with potential therapeutic applications. For example, thiazole-pyrazoline hybrids have been synthesized by reacting this compound with thiocarbamoyl-pyrazoline derivatives. nih.gov Pyrazoline moieties are known to exhibit a range of biological activities, and their combination with the thiazole scaffold can lead to compounds with enhanced or novel properties. ekb.eg

Furthermore, this compound has been utilized in the synthesis of pyridazinone-thiazole hybrids and other complex structures incorporating fragments like indole and benzimidazole. nih.govnih.gov These hybrid molecules often exhibit interesting pharmacological profiles, and their synthesis highlights the versatility of this compound as a linker and a core structural element. nih.gov

Development of Novel Building Blocks and Reagents for Multi-Step Syntheses

Beyond its direct use in the synthesis of complex heterocycles, this compound is instrumental in the development of novel building blocks and reagents for multi-step synthetic sequences. nih.govvapourtec.com Its reactive nature allows for its transformation into a variety of intermediates that can be further elaborated.

For instance, the Hantzsch reaction of this compound with thiourea or substituted thioureas provides access to a range of 2-amino-4-(thiazol-2-yl)thiazoles. asianpubs.orgorganic-chemistry.org These compounds, possessing multiple reactive sites, can serve as versatile platforms for the introduction of additional functional groups and the construction of more complex molecular architectures.

The development of automated, multi-step continuous flow synthesis has further expanded the utility of this compound. nih.govnih.gov In such systems, the initial reaction of this compound can trigger a cascade of subsequent reactions, allowing for the rapid and efficient synthesis of highly functionalized molecules without the need for isolating intermediates. nih.gov This approach has been successfully applied to the synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. nih.gov

Asymmetric Synthesis Utilizing this compound as a Chiral Precursor

The field of asymmetric synthesis, which focuses on the stereoselective synthesis of chiral molecules, is of paramount importance in the development of pharmaceuticals and other bioactive compounds. scielo.org.mxlabinsights.nl While the direct use of this compound in asymmetric reactions is an emerging area of research, its derivatives hold promise as chiral precursors.

One strategy involves the use of chiral auxiliaries covalently attached to the thiazole framework. scielo.org.mx These auxiliaries can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically enriched products. After the desired stereocenter is established, the chiral auxiliary can be removed.

Another approach involves the use of chiral catalysts to control the stereoselectivity of reactions involving this compound or its derivatives. For example, chiral Brønsted base catalysts have been used in the asymmetric annulation of 5H-thiazol-4-ones, which can be conceptually derived from thiazole-containing precursors. rsc.org The development of catalytic asymmetric methods for the direct functionalization of this compound would represent a significant advancement, providing efficient access to a wide range of chiral thiazole-containing building blocks. nih.gov

Biological Activity and Medicinal Chemistry Research Applications

Antimicrobial Research

Thiazole (B1198619) derivatives have demonstrated significant potential in combating microbial infections. mdpi.com Their broad-spectrum activity against various pathogens has made them a subject of intensive research in the quest for new antimicrobial agents.

Antibacterial Activity

Derivatives of 2-bromo-1-(thiazol-2-yl)ethanone have been synthesized and evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a series of heteroaryl(aryl) thiazole derivatives showed moderate antibacterial activity, with some compounds exhibiting greater potential than the reference drug ampicillin (B1664943) against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli. nih.gov Another study on 2,4-disubstituted thiazole derivatives revealed that compounds with a nitro group at the para position of a phenyl ring displayed significant inhibitory effects against various bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. mdpi.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, is believed to facilitate their penetration into bacterial cell membranes, contributing to their inhibitory actions. mdpi.com

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference |

| Heteroaryl(aryl) thiazole derivative (Compound 3) | S. aureus, E. coli, P. aeruginosa, etc. | MIC: 0.23–0.70 mg/mL | nih.gov |

| 2,4-disubstituted thiazole derivative (Compound 38) | E. coli | MIC: 4.51, 4.60, 4.32 µM | mdpi.com |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivative (Compound 5a) | S. aureus, A. xylosoxidans | MIC: 3.9 µg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration

Antifungal Activity

The antifungal properties of thiazole derivatives are also well-documented. jchemrev.comnih.gov Research has shown that these compounds can be effective against a range of fungal pathogens, including various Candida species. jchemrev.com In a study of new heteroaryl(aryl) thiazole derivatives, the antifungal activity was found to be more pronounced than the antibacterial activity, with some compounds showing promising minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC). nih.gov For example, one derivative demonstrated MIC values ranging from 0.06 to 0.23 mg/mL. nih.gov The effectiveness of these derivatives against fungal strains highlights their potential as lead compounds for the development of new antifungal agents. jchemrev.comnih.gov

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/MIC/MFC | Reference |

| Heteroaryl(aryl) thiazole derivative (Compound 9) | Various fungal pathogens | MIC: 0.06–0.23 mg/mL; MFC: 0.11–0.47 mg/mL | nih.gov |

| Di- and trithiazole derivatives (Compound 17a) | Geotricum candidum | MIC similar to Amphotericin B | mdpi.com |

| Thiazole-pyrazoline hybrids | Candida strains | Comparable to ketoconazole (B1673606) and fluconazole | jchemrev.com |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Mechanisms of Antimicrobial Action

The mechanisms through which thiazole derivatives exert their antimicrobial effects are multifaceted. One proposed mechanism for their antibacterial action is the inhibition of the E. coli MurB enzyme, which is involved in the synthesis of the bacterial cell wall. nih.gov For their antifungal activity, it is suggested that these compounds may inhibit the enzyme 14α-lanosterol demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov The amphiphilic character of certain thiazole derivatives is also thought to play a role by allowing them to more easily integrate into and disrupt the microbial cell membrane. mdpi.com

Anticancer / Antitumor Research

In addition to their antimicrobial properties, derivatives of this compound have emerged as a significant area of interest in the field of oncology. mdpi.commdpi.com Numerous studies have explored their potential as anticancer agents, with promising results against various cancer cell lines. mdpi.comtandfonline.com

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines

A wide range of thiazole derivatives has been synthesized and evaluated for their cytotoxic effects against different human cancer cell lines. For example, a series of 2-oxoindolin-3-ylidene thiazole derivatives were screened against a panel of sixty cancer cell lines, with several compounds demonstrating potent cytotoxicity and high mean growth inhibition percentages. nih.gov In another study, newly synthesized thiazole derivatives exhibited antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines. mdpi.com The cytotoxic potential of these compounds is often compared to standard chemotherapeutic drugs, with some derivatives showing comparable or even superior activity.

Table 3: In Vitro Cytotoxicity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/Activity | Reference |

| 2-Oxoindolin-3-ylidene thiazole derivative (Compound 4c) | HepG2 | IC50: 0.047 µM | nih.gov |

| Thiazole derivative (Compound 4c) | MCF-7 | Promising antiproliferative activity | mdpi.com |

| 1-Benzyl-5-bromoindolin-2-one derivative (Compound 7d) | MCF-7 | IC50: 2.93 ± 0.47 µM | mdpi.com |

| Pyrazolyl-thiazolidinone derivative (Compound 16a) | MCF-7 | IC50: 0.73–6.25 µM | tandfonline.com |

IC50: The half maximal inhibitory concentration

Exploration of Anti-proliferative Effects

The anti-proliferative effects of thiazole derivatives are a key focus of their anticancer research. mdpi.com Studies have shown that these compounds can inhibit the growth and proliferation of cancer cells. For instance, certain 1-benzyl-5-bromoindolin-2-one derivatives bearing a thiazole moiety displayed significant cell growth inhibitory activities toward breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com The mechanism behind these anti-proliferative effects is an active area of investigation, with some research suggesting that these compounds may induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. researchgate.netnih.gov

Molecular Targets and Pathways Involved

The derivatives synthesized using this compound interact with various molecular targets, a function attributed to the final molecular scaffolds created. The thiazole ring, formed from the precursor, is often a key pharmacophore that mimics natural substrates or inhibitors, allowing it to bind to the active sites of enzymes or receptors.

For instance, certain thiazole derivatives exhibit anti-inflammatory effects by potentially inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the prostaglandin (B15479496) biosynthesis pathway responsible for inflammation and pain. researchgate.netnih.gov In the context of antiviral research, specific thiazole-based compounds have been designed to target viral enzymes crucial for replication, such as the HIV reverse transcriptase (RT), inhibiting both its polymerase and ribonuclease H functions. nih.gov The reactive α-bromo ketone group of the parent compound is essential for creating the substituted thiazole structures that engage these biological targets.

Anti-inflammatory and Analgesic Research

This compound is a key reagent for synthesizing compounds evaluated for anti-inflammatory and analgesic properties. The resulting thiazole derivatives have been a focus of research due to their potential to inhibit inflammatory pathways.

Studies have investigated thiazole derivatives as specific inhibitors of COX-2, an enzyme induced during inflammatory processes. nih.gov In one study, two new thiazole derivatives, CX-32 and CX-35, were synthesized and evaluated in LPS-stimulated RAW 264.7 macrophage cells. Both compounds were found to significantly block the production of prostaglandin E2 (PGE2), a key inflammatory mediator, without affecting the protein levels of COX-2, suggesting they act through direct enzyme inhibition. nih.gov The efficacy of these compounds in reducing PGE2 production was comparable to that of NS-398, a known selective COX-2 inhibitor. nih.gov